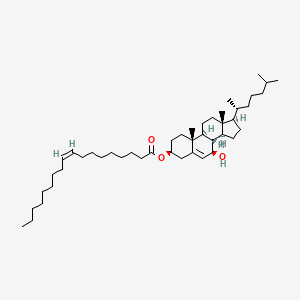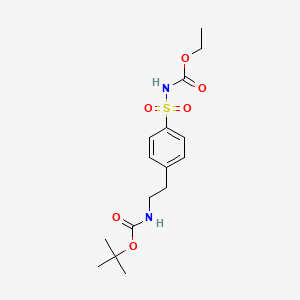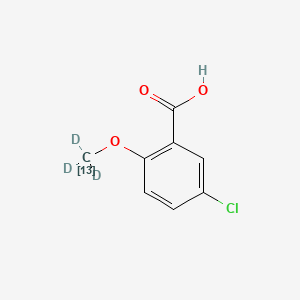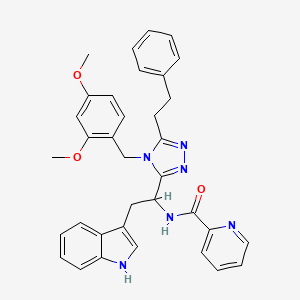![molecular formula C34H22O4 B584481 trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate CAS No. 57405-08-0](/img/structure/B584481.png)
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate: is a biochemical compound with the molecular formula C₃₄H₂₂O₄ and a molecular weight of 494.54 g/mol . This compound is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. It is primarily used in research settings to study the metabolic pathways and carcinogenic mechanisms of polycyclic aromatic hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate typically involves the following steps :
Prévost Reaction: The 7,8 double bond of benzo[a]pyrene is subjected to the Prévost reaction, resulting in the formation of the trans dibenzoate derivative.
Bromination-Dehydrobromination: Introduction of the 9,10 double bond is achieved through a bromination-dehydrobromination procedure.
Hydrolysis: The final step involves hydrolysis to yield the racemic trans-7,8-dihydrodiol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to its corresponding dihydrodiol form.
Substitution: It can participate in substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Dihydrodiol dehydrogenase (DD) is commonly used to catalyze the oxidation process.
Reduction: Standard reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Benzo[a]pyrene-7,8-dione.
Reduction: Corresponding dihydrodiol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Metabolic Pathways: Used to study the metabolic pathways of polycyclic aromatic hydrocarbons.
Carcinogenic Mechanisms: Helps in understanding the carcinogenic mechanisms of benzo[a]pyrene derivatives.
Biology and Medicine:
Cancer Research: Utilized in cancer research to investigate the formation of DNA adducts and mutagenic effects.
Toxicology Studies: Employed in toxicology studies to assess the impact of polycyclic aromatic hydrocarbons on biological systems.
Industry:
Environmental Monitoring: Used in environmental monitoring to track the presence and effects of polycyclic aromatic hydrocarbons.
Mechanism of Action
The mechanism of action of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate involves its metabolic conversion to reactive intermediates . Dihydrodiol dehydrogenase catalyzes the oxidation of the compound to benzo[a]pyrene-7,8-dione . This metabolite can form DNA adducts, leading to mutagenic and carcinogenic effects . The compound primarily targets cytochrome P450 enzymes and other metabolic pathways involved in the detoxification and activation of polycyclic aromatic hydrocarbons .
Comparison with Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-diol: A metabolic precursor with similar carcinogenic potential.
Benzo[a]pyrene-7,8-dione: An oxidation product with mutagenic effects.
Uniqueness: trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate is unique due to its specific structure, which allows it to undergo distinct metabolic transformations leading to highly reactive and mutagenic intermediates . This makes it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis .
Properties
IUPAC Name |
[(7S,8S)-7-benzoyloxy-7,8-dihydrobenzo[a]pyren-8-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H/t29-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOICHLIKBTTOX-NYDCQLBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2C=CC3=C([C@@H]2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

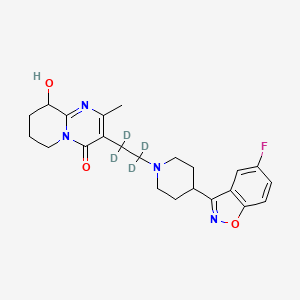


![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)
